molecular formula C22H22N4O3S B2535461 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-76-1

2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2535461
CAS No.: 941879-76-1
M. Wt: 422.5
InChI Key: TUNCWIXINHMQIO-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[d]thiazole core. This bicyclic structure is substituted at position 2 with a 4-methoxybenzamido group and at the carboxamide nitrogen with a pyridin-4-ylmethyl moiety. The compound’s molecular formula is inferred as C22H22N4O3S, with an estimated molecular weight of 446.5 g/mol. Though specific pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., pramipexole derivatives) are known for dopamine receptor modulation, suggesting possible applications in neurological disorders .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-16-7-5-15(6-8-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-13-14-9-11-23-12-10-14/h5-12,17H,2-4,13H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNCWIXINHMQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS Number: 941879-76-1) is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of 422.5 g/mol. The chemical structure features a benzo[d]thiazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a summary of findings related to the biological activity of this specific compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:

  • A study reported that thiazole derivatives showed significant cytotoxic effects against various cancer cell lines including gastric and colon cancer cells .
  • The compound's structural components may enhance its ability to inhibit cancer cell proliferation through mechanisms like apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The benzo[d]thiazole moiety is often associated with anti-inflammatory properties:

  • Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha in cellular models .
  • The inhibition of these cytokines suggests potential use in treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Many thiazole derivatives act as kinase inhibitors, which are crucial in signal transduction pathways involved in cell growth and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that compounds with similar structures can scavenge ROS, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
  • Inflammation Models : In vitro studies demonstrated that the compound could reduce LPS-induced TNF-alpha release in macrophages, indicating its potential as an anti-inflammatory agent .
  • Comparative Analysis : A comparative study on various thiazole derivatives showed that modifications in the structure significantly affected their biological activity profiles. The presence of specific substituents was linked to enhanced anticancer efficacy and reduced toxicity towards normal cells .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeCell Line/ModelIC50 (µM)Reference
Compound AAnticancerHeLa15
Compound BAnti-inflammatoryMacrophages20
Compound CCytotoxicityNUGC10
Compound DROS ScavengingNeuronal Cells25

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of thiazole derivatives, including those similar to the compound , as effective agents against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that certain thiazole compounds exhibit potent antiparasitic activity by inhibiting the growth of both epimastigote and trypomastigote forms of the parasite. The mechanism involves interaction with specific enzymes critical for the parasite's survival, suggesting that derivatives like 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide could be explored further for their therapeutic potential against this disease .

Anticancer Properties

The compound has shown promising anticancer properties in various studies. Specifically, it has been evaluated in vitro against multiple cancer cell lines, including non-small cell lung cancer and melanoma. The results indicated that it could inhibit cell growth significantly and induce apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of apoptotic pathways .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Apoptosis Induction (%)
NCI-H460542.7
SK Mel-2731.0
Colo 205640.0

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors in various biochemical pathways. The compound under discussion may exhibit inhibitory effects on specific kinases and other enzymes relevant to cancer progression and parasitic infections. This property makes it a valuable candidate for drug development aimed at targeting these diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds similar to this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the thiazole ring can enhance potency and selectivity towards particular biological targets .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxybenzamido group in the target compound and the thiophene analog may improve metabolic stability compared to the electron-withdrawing 4-chloro group in the pyridin-3-ylmethyl analog .

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions:

  • Amide coupling : Use of coupling agents like EDCI/HOBt to link the 4-methoxybenzamido group to the tetrahydrobenzo[d]thiazole core .
  • Cyclization : Formation of the thiazole ring via reactions with haloketones or thioamides under acidic/basic conditions .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol-water mixtures) to achieve >98% purity, verified by HPLC .
    Key conditions include inert atmospheres (N₂), controlled pH (e.g., NaOH in refluxing ethanol), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) .

Q. How is the compound’s structural integrity validated?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., methoxy proton singlet at δ 3.8–4.0 ppm) and absence of rotamers .
    • Mass spectrometry (ESI-MS) : Match observed m/z values with theoretical molecular weights (e.g., [M+H]⁺ within ±0.5 Da) .
  • Chromatography : Reverse-phase HPLC with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

Q. What analytical methods ensure purity for biological testing?

  • HPLC-DAD/UV : Purity ≥95% with a single peak at λ = 254 nm .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
  • Melting point consistency : Sharp melting ranges (e.g., 147–149°C) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Scaffold diversification : Synthesize analogs with variations in:
    • Aryl groups : Replace 4-methoxybenzamido with 3,4,5-trimethoxybenzamido to assess steric/electronic effects on target binding .
    • Heterocycles : Substitute pyridin-4-ylmethyl with pyrimidine or piperidine rings to modulate lipophilicity (logP) .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC₅₀ determinations) to correlate structural changes with activity .

Q. How should contradictory bioactivity data between studies be addressed?

  • Assay validation :
    • Counter-screening : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
    • Cytotoxicity controls : Test compounds against non-target cell lines to exclude nonspecific effects .
  • Data normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification before testing .

Q. What strategies resolve low synthetic yields in scaled-up reactions?

  • Reaction optimization :
    • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki couplings to improve cross-coupling efficiency .
    • Solvent effects : Replace DMF with THF or DCM to reduce side reactions (e.g., hydrolysis of labile esters) .
  • Intermediate stability : Monitor degradation of amine intermediates (e.g., via TLC) and adjust storage conditions (e.g., –20°C under N₂) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in amide couplingUse excess EDCI (1.5 eq) and HOBt (1.2 eq) with slow reagent addition .
Isomerization during cyclizationConduct reaction at 0–5°C to suppress racemization .
Discrepancies in NMR assignmentsCompare with computed chemical shifts (DFT/B3LYP/6-31G*) .

Data Contradiction Analysis Example

Q. Reported yields for similar analogs :

  • Compound 69 : 6% yield due to steric hindrance from the 4,4-difluorocyclohexyl group .
  • Compound 4a : 98.7% yield with less bulky 3,4,5-trimethoxyphenyl substituents .
    Resolution : Computational modeling (e.g., molecular docking) can predict steric clashes, guiding substituent selection to avoid low-yield pathways .

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